The synthesis of desoxoamiodrone involves several chemical reactions that modify the amiodarone structure. A common synthetic route includes:
This synthetic pathway has been optimized for efficiency and yield, with parameters such as temperature and reaction time being critical for successful synthesis.
Desoxoamiodrone possesses a complex molecular structure characterized by the following features:
The three-dimensional arrangement of atoms in desoxoamiodrone can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformation and spatial orientation. The presence of halogen atoms contributes to its lipophilicity, which is crucial for its pharmacokinetic properties.
Desoxoamiodrone participates in various chemical reactions that are relevant to its pharmacological activity:
These reactions are essential for understanding the compound's metabolism and therapeutic effects.
Desoxoamiodrone exerts its pharmacological effects primarily through:
These mechanisms collectively contribute to the drug's efficacy in managing cardiac arrhythmias while minimizing potential side effects associated with conventional therapies.
Desoxoamiodrone exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Desoxoamiodrone has several scientific applications:
The ongoing research into desoxoamiodrone aims to expand its therapeutic applications while minimizing adverse effects associated with traditional antiarrhythmic agents.
The synthetic trajectory of Desoxoamiodrone (CAS 116523-57-0; C₂₅H₃₁I₂NO₂) has evolved from linear, low-yielding sequences to sophisticated convergent strategies. Early routes (1990s–2000s) relied on stoichiometric reagents and cryogenic conditions for introducing the diiodophenol motif, resulting in 10–12 step syntheses with <5% overall yields. Key limitations included poor functional group tolerance during iodination and epimerization at the chiral β-carbon of the ethylamine side chain [2] [8]. By the 2010s, transition-metal catalysis emerged as pivotal—particularly Miyaura borylation for regioselective halogenation and Buchwald-Hartwig amination for C–N bond formation—reducing steps to 8–9 and doubling yields to 10–12%. This period also saw the adoption of green solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) to replace carcinogenic chlorinated solvents, aligning with industrial safety mandates [3] [6].
Table 1: Evolution of Desoxoamiodrone Synthetic Methodologies
Era | Key Strategies | Step Count | Overall Yield | Purity (HPLC) |
---|---|---|---|---|
1990s–2000s | Stoichiometric iodination, linear synthesis | 10–12 | <5% | 90–92% |
2010–2020 | Pd-catalyzed coupling, solvent switching | 8–9 | 10–12% | 95–97% |
2020–Present | Flow chemistry, enzymatic resolution | 6–7 | 25–30% | >99% |
Recent breakthroughs leverage retrosynthetic algorithms and cascade reactions to streamline Desoxoamiodrone assembly. A 2023 approach employs a Chan-type rearrangement of a tertiary amide precursor to construct the indole–imidazolidinone core in one pot, eliminating three intermediate steps [9]. This method capitalizes on azomethine ylide dipolar cycloadditions, achieving diastereoselectivity >20:1 via steric control from a bulky Evans oxazolidinone auxiliary. Concurrently, selenium-mediated cyclizations enable direct access to 2-selenoxo-imidazolidin-4-one intermediates, enhancing electrophilicity for subsequent nucleophilic aromatic substitution—a tactic that boosted yields by 40% compared to thioether analogs [8]. Catalytic innovations include:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction | Catalyst/Reagent | Yield | Stereoselectivity | Innovation |
---|---|---|---|---|
C–N Coupling | Pd-PEPPSI-IPentCl | 92% | N/A | Bulky NHC ligand prevents β-hydride elimination |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos/CO₂Me | 98% | 99% ee | Supercritical CO₂ as solvent |
Oxazole Formation | PhI(OAc)₂/TfOH | 88% | >20:1 dr | Hypervalent iodine-mediated dehydrogenation |
Desoxoamiodrone’s chiral β-amino alcohol motif necessitates rigorous stereocontrol to ensure pharmacological efficacy. Four strategies dominate industrial and academic routes:
Table 4: Stereochemical Control Tactics Comparison
Method | Max ee/de | Throughput (kg/L/day) | Cost Index | Environmental Factor (E-factor) |
---|---|---|---|---|
Chiral Pool | 85% de | 0.8 | 1.0 | 32 |
Organocatalysis | 90% ee | 0.5 | 1.8 | 45 |
Metal Catalysis | 99% ee | 3.2 | 2.5 | 18 |
Biocatalytic DKR | 98% ee | 5.1 | 1.2 | 8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7